1-(3-Bromo-5-fluoro-2-hydroxyphenyl)butan-1-one
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Overview
Description
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring, along with a butanone side chain. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
The synthesis of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)butan-1-one typically involves the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Butanone Formation: The attachment of a butanone side chain to the phenyl ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone side chain can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and hydroxyl groups allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)butan-1-one can be compared with similar compounds such as:
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone: Similar structure but with an ethanone side chain instead of butanone.
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)propan-1-one: Similar structure but with a propanone side chain instead of butanone.
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one: Similar structure but with a pentanone side chain instead of butanone.
The uniqueness of this compound lies in its specific combination of functional groups and side chain length, which can influence its reactivity and applications .
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
1-(3-bromo-5-fluoro-2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10BrFO2/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,14H,2-3H2,1H3 |
InChI Key |
LKYFOTSWLAUQBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC(=C1)F)Br)O |
Origin of Product |
United States |
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